3,6,9,12-Tetraoxahexadecan-1-OL

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: miscible. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

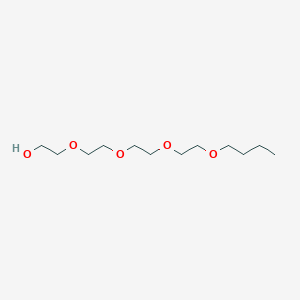

Structure

3D Structure

属性

IUPAC Name |

2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O5/c1-2-3-5-14-7-9-16-11-12-17-10-8-15-6-4-13/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVMODFDROLTFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O5 | |

| Record name | TETRAETHYLENE GLYCOL BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027412 | |

| Record name | 3,6,9,12-Tetraoxahexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID. | |

| Record name | 3,6,9,12-Tetraoxahexadecan-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol butyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11528 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAETHYLENE GLYCOL BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

304 °C | |

| Record name | TETRAETHYLENE GLYCOL BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

166 °C o.c. | |

| Record name | TETRAETHYLENE GLYCOL BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: miscible | |

| Record name | TETRAETHYLENE GLYCOL BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.0 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | TETRAETHYLENE GLYCOL BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 8.6 | |

| Record name | TETRAETHYLENE GLYCOL BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: | |

| Record name | TETRAETHYLENE GLYCOL BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1559-34-8 | |

| Record name | Tetraethylene glycol monobutyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1559-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylene glycol monobutyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12-Tetraoxahexadecan-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6,9,12-Tetraoxahexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-tetraoxahexadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GZ8B1U6WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAETHYLENE GLYCOL BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-33 °C | |

| Record name | TETRAETHYLENE GLYCOL BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1750 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

3,6,9,12-Tetraoxahexadecan-1-OL physical properties

An In-depth Technical Guide to the Physical Properties of 3,6,9,12-Tetraoxahexadecan-1-ol

This technical guide provides a comprehensive overview of the core physical properties of this compound, a colorless liquid with applications in various scientific fields.[1][2] The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in a structured format, detailing experimental protocols for property determination, and offering a logical workflow for physical property analysis.

Chemical Identity

-

IUPAC Name: 2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethanol[1]

-

Molecular Structure:

[1]

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Conditions | Source(s) |

| Molecular Weight | 250.33 g/mol | [1][4][6] | |

| Boiling Point | 334.6 °C | at 760 mmHg | [3][4] |

| 304 °C | [1] | ||

| 189-194 °C | at 0.17 Torr | [5] | |

| Melting Point | -33 °C | [1] | |

| Density | 1.003 g/cm³ | [3][4][5] | |

| 1.0 g/cm³ | [1] | ||

| Refractive Index | 1.442 | [4] | |

| Flash Point | 156.2 °C | [3][4] | |

| Vapor Pressure | 8.87 x 10⁻⁶ mmHg | at 25 °C | [4] |

| Vapor Density | 8.6 | (air = 1) | [1][7] |

| Viscosity | 13.9 mm²/s | at 20 °C | [1] |

| Solubility in Water | Miscible | [1][7] | |

| LogP (Octanol/Water) | -0.26 | [1] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like this compound.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. [8]Common methods include:

-

Distillation Method: This technique is suitable when a sufficient volume of the liquid is available. [9][10] 1. Assemble a simple or fractional distillation apparatus. 2. Place the liquid sample in the distillation flask along with boiling chips or a magnetic stirrer to ensure smooth boiling. [10] 3. Heat the flask gradually. 4. The temperature of the vapor is monitored with a thermometer placed at the level of the side-arm leading to the condenser. [9] 5. The constant temperature observed during the collection of the distillate is recorded as the boiling point. [9]

-

Micro-Boiling Point (Capillary) Method: This is used for small sample volumes. [8][10][11] 1. A small amount of the liquid is placed in a fusion tube or small test tube. 2. A capillary tube, sealed at one end, is inverted and placed into the liquid. [12] 3. The assembly is attached to a thermometer and heated in a suitable apparatus (e.g., Thiele tube or a melting point apparatus). [13] 4. As the temperature rises, a stream of bubbles will emerge from the capillary tube. [11] 5. Heating is stopped, and the liquid is allowed to cool. 6. The temperature at which the liquid just begins to enter the capillary tube is the boiling point. [8][11]

Melting Point Determination

For substances that are solid at room temperature, the melting point is a crucial indicator of purity. While this compound is a liquid, its freezing point (-33 °C) can be determined using similar principles with appropriate cooling apparatus. The general method for solids is:

-

Capillary Method:

-

A small, powdered sample of the solid is packed into a capillary tube sealed at one end. [13][14][15] 2. The tube is placed in a heating block or oil bath apparatus (e.g., Mel-Temp or Thiele tube). [13][16] 3. The sample is heated slowly and steadily. [13][16] 4. The temperature range is recorded from the point when the first droplet of liquid appears to when the entire sample has melted into a clear liquid. [13]Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C. [13]

-

Density Measurement

Density is the mass per unit volume of a substance. [17]

-

Mass Measurement: Weigh an empty, dry container (e.g., a graduated cylinder or pycnometer/density bottle) using an electronic balance. [18][19]2. Volume Measurement: Add a known, precise volume of the liquid to the container. Read the volume from the bottom of the meniscus at eye level to avoid parallax error. [18][19]3. Final Mass Measurement: Weigh the container with the liquid. [18]4. Calculation: Subtract the mass of the empty container to find the mass of the liquid. [19]Calculate the density using the formula: ρ = mass / volume. [18]For higher accuracy, repeat the measurement several times and average the results. [19]

Refractive Index Measurement

The refractive index is the ratio of the speed of light in a vacuum to its speed in the substance and is a characteristic property. [20]

-

Abbe Refractometer: This is a common laboratory instrument for measuring the refractive index of liquids. [20] 1. A few drops of the liquid sample are placed on the surface of the lower prism. 2. The prisms are closed and locked. 3. Light is directed through the sample. 4. While looking through the eyepiece, the control knobs are adjusted until the boundary line between the light and dark regions is sharp and centered on the crosshairs. 5. The refractive index is read directly from the instrument's scale.

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a solvent at a specific temperature. [21][22]

-

Shake-Flask Method:

-

An excess amount of the solute (the substance being tested) is added to a known volume of the solvent (e.g., water) in a flask. [23] 2. The flask is sealed and agitated (shaken or stirred) at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. [23] 3. The mixture is then allowed to stand, and the undissolved solute settles.

-

A sample of the supernatant saturated solution is carefully removed, ensuring no solid particles are included.

-

The concentration of the solute in the solution is determined using a suitable analytical technique (e.g., spectroscopy, chromatography, or gravimetric analysis after solvent evaporation). This concentration represents the solubility.

-

Workflow and Data Visualization

The following diagrams illustrate the logical flow of processes in determining and utilizing the physical properties of a chemical compound.

Caption: General workflow for physical property determination.

Caption: Experimental workflow for density measurement.

References

- 1. This compound | C12H26O5 | CID 73791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nextsds.com [nextsds.com]

- 3. This compound, CAS No. 1559-34-8 - iChemical [ichemical.com]

- 4. This compound | 1559-34-8 [chemnet.com]

- 5. This compound CAS#: 1559-34-8 [m.chemicalbook.com]

- 6. This compound (CAS 1559-34-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. vernier.com [vernier.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. byjus.com [byjus.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. westlab.com [westlab.com]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 18. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Refractive index - Wikipedia [en.wikipedia.org]

- 21. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 22. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 23. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to Tetraethylene Glycol Monobutyl Ether (CAS: 1559-34-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetraethylene glycol monobutyl ether, a versatile solvent and chemical intermediate. This document consolidates key physicochemical properties, safety data, and analytical methodologies to support its application in research and development.

Chemical Identity and Properties

Tetraethylene glycol monobutyl ether, identified by the CAS number 1559-34-8, is a colorless, viscous liquid.[1] It belongs to the family of ethylene (B1197577) glycol ethers and is characterized by its amphiphilic nature, possessing both hydrophilic and lipophilic properties.[1] This dual nature makes it an effective solvent for a wide range of polar and non-polar substances.[1]

Table 1: Physicochemical Properties of Tetraethylene Glycol Monobutyl Ether

| Property | Value | Source |

| CAS Number | 1559-34-8 | [1] |

| Molecular Formula | C12H26O5 | [1] |

| Molecular Weight | 250.33 g/mol | |

| Boiling Point | 334.6 °C at 760 mmHg | |

| Density | 1.003 g/cm³ | |

| Flash Point | 156.2 °C | |

| Solubility | Miscible with water | [2] |

Synonyms: 2-(2-(2-(2-Butoxyethoxy)ethoxy)ethoxy)ethanol, Butycenol 40, Butoxytetraglycol, 3,6,9,12-Tetraoxahexadecan-1-ol.[1]

Applications in Research and Industry

Due to its excellent solvency, high boiling point, and low volatility, tetraethylene glycol monobutyl ether is utilized in various sectors:

-

Paints and Coatings: It serves as a solvent and coalescing agent, improving the formation and properties of paint films.[1]

-

Cleaning Products: Its ability to dissolve both oils and water-soluble soils makes it a valuable component in industrial and household cleaners.[1]

-

Inks and Dyes: It is used as a solvent to control viscosity and drying characteristics.

-

Pharmaceuticals and Cosmetics: Its compatibility with a range of materials allows for its use in various formulations.[1]

-

Chemical Synthesis: It can be used as a reaction solvent or an intermediate in the synthesis of other chemical compounds.

Synthesis and Purification

Industrial Manufacturing Process:

The industrial production of tetraethylene glycol monobutyl ether typically involves the ethoxylation of ethylene glycol monobutyl ether (EGBE).[3] The process can be summarized in the following steps:

-

Reaction: Ethylene glycol monobutyl ether is reacted with ethylene oxide at elevated temperature and pressure to produce a mixture of polyethylene (B3416737) glycol monobutyl ethers, including the triethylene glycol derivative.[3]

-

Further Ethoxylation: The resulting triethylene glycol monobutyl ether is then further reacted with ethylene oxide under controlled conditions to yield tetraethylene glycol monobutyl ether.[3]

-

Purification: The final product is purified by distillation to separate it from unreacted starting materials and other glycol ether homologs.[3]

Laboratory-Scale Purification:

For research applications requiring high purity, fractional vacuum distillation is the most effective method for purifying commercially available tetraethylene glycol monobutyl ether. This technique is particularly useful for removing less volatile impurities and other ethylene glycol oligomers.[4]

Analytical Methodologies

The purity and concentration of tetraethylene glycol monobutyl ether can be determined using various chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the separation, identification, and quantification of tetraethylene glycol monobutyl ether and its potential impurities.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dilute the sample in a suitable solvent, such as methanol (B129727) or dichloromethane, to a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column: A capillary column with a mid-polar stationary phase (e.g., Rxi®-1301Sil MS) is suitable for resolving glycol ethers.[5][6]

-

Oven Program: A typical temperature program would start at a low temperature (e.g., 40°C), ramp up to a high temperature (e.g., 320°C), and hold to ensure elution of all components.[7][8]

-

Carrier Gas: Helium at a constant flow rate.[8]

-

Injection Mode: Split injection is commonly used.[8]

-

-

Mass Spectrometry Conditions:

Caption: Workflow for the analysis of tetraethylene glycol monobutyl ether by GC-MS.

High-Performance Liquid Chromatography (HPLC):

HPLC can also be employed for the analysis of tetraethylene glycol monobutyl ether, particularly for non-volatile impurities. Since the compound lacks a strong chromophore, derivatization is often necessary for UV detection.

Experimental Protocol: HPLC Analysis with UV Detection (Post-Derivatization)

-

Derivatization: React the sample with a UV-active derivatizing agent, such as benzoyl chloride, to form UV-active esters.[8]

-

Sample Preparation: Prepare solutions of the derivatized standard and sample in a suitable solvent like acetonitrile (B52724).[8]

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.[10]

-

Mobile Phase: A gradient of water and acetonitrile is commonly employed.[8]

-

Flow Rate: A standard flow rate of 1.0 mL/min is often used.[8]

-

Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 237 nm for benzoyl esters).[8]

-

Toxicology and Safety

General Toxicity of Glycol Ethers:

The toxicity of glycol ethers is highly dependent on their structure, particularly the length of the ethylene glycol chain.[11][12] Shorter-chain ethylene glycol ethers, such as ethylene glycol monomethyl ether (EGME) and ethylene glycol monoethyl ether (EGEE), are known to cause reproductive and developmental toxicity.[11][12] This toxicity is mediated by their metabolism to alkoxyacetic acids.[11][12]

Toxicology of Higher Ethylene Glycol Ethers:

For higher-order ethylene glycol ethers like the tetraethylene glycol derivative, evidence suggests that the characteristic reproductive and developmental toxicity is significantly reduced.[11] This is likely due to a decreased rate of metabolism to the corresponding toxic alkoxyacetic acid as the ethylene glycol chain length increases.[11] While specific comprehensive toxicological studies on tetraethylene glycol monobutyl ether are limited, the data on structurally related higher boiling point glycol ethers suggest a lower toxicity profile compared to their shorter-chain counterparts.[11]

Safety Precautions:

-

Handling: Wear appropriate personal protective equipment, including gloves and eye protection, to avoid skin and eye contact.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[13]

-

Skin Contact: Wash with soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Seek medical attention.

-

Table 2: Safety and Hazard Information

| Hazard | Description | Source |

| GHS Classification | Eye Irritation, Category 2 | |

| Hazard Statements | H319: Causes serious eye irritation. | |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Metabolic Considerations

While no specific signaling or metabolic pathways involving tetraethylene glycol monobutyl ether have been detailed in the available scientific literature, the general metabolic pathway for ethylene glycol ethers is understood. This involves oxidation by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form the corresponding alkoxyacetic acid.

Caption: Generalized metabolic pathway for ethylene glycol ethers. Note: The toxic effects are most pronounced for shorter-chain glycol ethers.

It is important to note that the rate and extent of this metabolic conversion, and therefore the potential for toxicity, are believed to decrease with increasing ethylene glycol chain length. Further research is needed to fully elucidate the specific metabolic fate of tetraethylene glycol monobutyl ether in biological systems.

References

- 1. CN111574336A - Synthetic reaction process of ethylene glycol mono-tert-butyl ether - Google Patents [patents.google.com]

- 2. ICSC 0965 - TRIETHYLENE GLYCOL MONOBUTYL ETHER [inchem.org]

- 3. Production and manufacturing method and process flow of tetraethylene glycol monobutyl ether-Chemwin [en.888chem.com]

- 4. benchchem.com [benchchem.com]

- 5. gcms.cz [gcms.cz]

- 6. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. nemi.gov [nemi.gov]

- 11. benchchem.com [benchchem.com]

- 12. TR 095 Vol I - The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I - ECETOC [ecetoc.org]

- 13. redox.com [redox.com]

An In-depth Technical Guide to 3,6,9,12-Tetraoxahexadecan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 3,6,9,12-Tetraoxahexadecan-1-ol. This document is intended to be a valuable resource for professionals in research and development who are working with or exploring the applications of this compound.

Core Molecular Data

This compound, also known by its synonym tetraethylene glycol monobutyl ether, is a chemical compound with a range of applications in industrial and research settings.[1] Its fundamental molecular attributes are summarized in the table below.

| Parameter | Value | Source(s) |

| Molecular Formula | C₁₂H₂₆O₅ | [2][] |

| Molecular Weight | 250.33 g/mol | [2] |

| Monoisotopic Mass | 250.17802393 Da | [1] |

| CAS Number | 1559-34-8 | |

| IUPAC Name | 2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethanol | [1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, offering insights into its behavior in various experimental conditions.

| Property | Value | Source(s) |

| Appearance | Colorless Liquid | [4] |

| Boiling Point | 304 °C | [1] |

| Melting Point | -33 °C | [1] |

| Density | 1.0 g/cm³ | [1] |

| Solubility in Water | Miscible | [1] |

| LogP | -0.26 | [1] |

Synthesis and Logical Workflow

The industrial synthesis of this compound typically involves the ethoxylation of ethylene (B1197577) glycol monobutyl ether. The process is a sequential reaction followed by purification to achieve the desired high-purity product.

References

Spectroscopic Profile of Tetraethylene Glycol Monobutyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tetraethylene glycol monobutyl ether (CAS No. 1559-34-8). The information herein is intended to support the structural elucidation, characterization, and quality control of this compound in research and development settings. This document details available and predicted spectral data, outlines comprehensive experimental protocols for spectroscopic analysis, and presents a generalized workflow for chemical characterization.

Compound Information

| Identifier | Value |

| IUPAC Name | 2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethanol |

| Synonyms | Butoxytetraglycol, Tetraethylene glycol butyl ether |

| CAS Number | 1559-34-8[1][2][3][4][5] |

| Molecular Formula | C₁₂H₂₆O₅[2][5] |

| Molecular Weight | 250.33 g/mol [5] |

| Appearance | Colorless, viscous liquid[2] |

Spectroscopic Data

The following sections present the mass spectrometry, infrared, and nuclear magnetic resonance spectral data for tetraethylene glycol monobutyl ether.

Mass Spectrometry

The electron ionization mass spectrum of tetraethylene glycol monobutyl ether is characterized by fragmentation of the polyether chain. The molecular ion peak is often weak or absent, with the spectrum being dominated by smaller fragments resulting from the cleavage of C-O and C-C bonds.

Table 2: Electron Ionization Mass Spectrometry (EI-MS) Data [6]

| m/z | Relative Intensity (%) | Possible Fragment |

| 45 | 100 | [C₂H₅O]⁺ |

| 57 | 85 | [C₄H₉]⁺ |

| 59 | 40 | [C₂H₅O₂]⁺ |

| 73 | 25 | [C₃H₅O₂]⁺ |

| 89 | 55 | [C₄H₉O₂]⁺ |

| 103 | 20 | [C₅H₁₁O₂]⁺ |

| 117 | 15 | [C₆H₁₃O₂]⁺ |

| 133 | 30 | [C₆H₁₃O₃]⁺ |

| 147 | 10 | [C₇H₁₅O₃]⁺ |

| 161 | 5 | [C₈H₁₇O₃]⁺ |

| 177 | 5 | [C₈H₁₇O₄]⁺ |

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3550 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 2950 - 2850 | Strong | C-H stretch (alkane) |

| 1470 - 1440 | Medium | C-H bend (alkane) |

| 1150 - 1085 | Strong | C-O stretch (ether) |

| 1080 - 1040 | Strong | C-O stretch (primary alcohol) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 0.92 | Triplet | 3H | -CH₃ |

| ~ 1.38 | Sextet | 2H | -CH₂-CH₃ |

| ~ 1.57 | Quintet | 2H | -O-CH₂-CH₂- |

| ~ 2.50 | Broad Singlet | 1H | -OH |

| ~ 3.45 | Triplet | 2H | -O-CH₂- (butyl) |

| ~ 3.60 - 3.75 | Multiplet | 16H | -O-CH₂-CH₂-O- |

Table 5: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~ 13.9 | -CH₃ |

| ~ 19.3 | -CH₂-CH₃ |

| ~ 31.7 | -O-CH₂-CH₂- (butyl) |

| ~ 61.7 | HO-CH₂- |

| ~ 70.0 - 71.0 | -O-CH₂-CH₂-O- and -O-CH₂- (butyl) |

| ~ 72.6 | HO-CH₂-CH₂- |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of tetraethylene glycol monobutyl ether.

Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a 1 mg/mL stock solution of tetraethylene glycol monobutyl ether in a volatile solvent such as methanol (B129727) or dichloromethane. Further dilute this solution to a final concentration of 1-10 µg/mL.

-

Instrumentation : Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions :

-

Column : A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injection Volume : 1 µL.

-

Injector Temperature : 250 °C.

-

Oven Program : Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI).

-

Electron Energy : 70 eV.

-

Source Temperature : 230 °C.

-

Scan Range : m/z 40-400.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : As a neat liquid, place one drop of tetraethylene glycol monobutyl ether directly onto the center of a clean, dry NaCl or KBr salt plate. Place a second salt plate on top and gently rotate to create a thin, uniform film between the plates. Ensure no air bubbles are trapped.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Background Scan : Collect a background spectrum of the empty sample compartment.

-

Sample Scan : Place the prepared salt plate assembly in the sample holder and acquire the sample spectrum.

-

Parameters : Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 10-20 mg of tetraethylene glycol monobutyl ether into a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). Gently swirl to ensure complete dissolution. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation : A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Data Acquisition :

-

Pulse Program : A standard single-pulse experiment.

-

Number of Scans : 16-64 scans for adequate signal-to-noise.

-

Spectral Width : ~12-15 ppm.

-

Relaxation Delay : 1-5 seconds.

-

-

¹³C NMR Data Acquisition :

-

Pulse Program : A proton-decoupled pulse sequence.

-

Number of Scans : 1024 or more scans may be necessary.

-

Spectral Width : ~200-220 ppm.

-

Relaxation Delay : 2-5 seconds.

-

-

Data Processing : Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals for ¹H NMR.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as tetraethylene glycol monobutyl ether.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CAS 1559-34-8: Tetraethylene glycol monobutyl ether [cymitquimica.com]

- 3. 3,6,9,12-Tetraoxahexadecan-1-ol (CAS 1559-34-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. CAS # 1559-34-8, Tetraethylene glycol monobutyl ether, 2-(2-(2-(2-Butoxyethoxy)ethoxy)ethoxy)ethanol, Butysenol 40 - chemBlink [chemblink.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of 3,6,9,12-Tetraoxahexadecan-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,9,12-Tetraoxahexadecan-1-ol, also known as tetraethylene glycol monobutyl ether, is a high-boiling point, low-volatility solvent with a unique combination of ether and alcohol functionalities. Its chemical structure, featuring a polar hydroxyl group and a nonpolar butyl group bridged by a flexible polyether chain, imparts amphiphilic properties, making it a versatile solvent for a wide range of substances. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, presents detailed experimental protocols for solubility determination, and visualizes the experimental workflow. This information is critical for its application in diverse fields, including drug development, where it can be used as a solubilizing agent for poorly soluble active pharmaceutical ingredients (APIs), a reaction solvent, or an excipient in formulations.

Data Presentation: Solubility of this compound

| Solvent Class | Solvent | CAS Number | Temperature (°C) | Solubility | Citation |

| Water | Water | 7732-18-5 | 20 | 992 g/L (Miscible) | [1] |

| Alcohols | Ethanol | 64-17-5 | Ambient | Miscible | |

| Methanol | 67-56-1 | Ambient | Soluble | ||

| Ethers | Diethyl Ether | 60-29-7 | Ambient | Miscible | |

| Amides | Dimethylformamide (DMF) | 68-12-2 | Ambient | Soluble | [2][3] |

| Hydrocarbons | Mineral Oil | 8012-95-1 | Ambient | Soluble | |

| General | Most Organic Solvents | - | Ambient | Soluble |

Note: "Miscible" indicates that the two substances are soluble in each other in all proportions. "Soluble" indicates a significant degree of solubility, though the exact quantitative value is not specified in the cited literature. The lack of extensive quantitative data highlights an area for further experimental investigation.

Experimental Protocols: Determination of Solubility

A precise understanding of solubility requires robust experimental methods. The following protocols provide detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents.

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This method is a standard and widely accepted technique for determining the equilibrium solubility of a solute in a solvent.

Objective: To determine the saturation solubility of this compound in a target organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Target organic solvent (analytical grade)

-

Scintillation vials with polytetrafluoroethylene (PTFE)-lined caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Pipettes and syringes

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Volumetric flasks

-

Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated refractometer.

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add a known volume of the target organic solvent to several scintillation vials.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and an excess of the solute remains.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent no longer changes over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow for the complete separation of the excess solute from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Record the exact weight of the collected filtrate.

-

Dilute the filtrate with a known volume of the same solvent if necessary to bring the concentration within the analytical range of the chosen quantification method.

-

-

Quantification:

-

Gas Chromatography (GC-FID):

-

Prepare a series of calibration standards of this compound in the target solvent of known concentrations.

-

Analyze the calibration standards and the prepared sample by GC-FID.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample from the calibration curve.

-

-

Refractive Index:

-

Prepare a series of calibration standards of this compound in the target solvent of known concentrations.

-

Measure the refractive index of the calibration standards and the sample using a calibrated refractometer.

-

Construct a calibration curve by plotting the refractive index against the concentration of the standards.

-

Determine the concentration of this compound in the sample from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in g/L or mol/L based on the determined concentration and the volume of the collected filtrate.

-

Mandatory Visualization

The following diagrams illustrate the key experimental workflow for determining the solubility of this compound.

Caption: Workflow for solubility determination.

Conclusion

This compound is a highly versatile solvent with broad miscibility in both aqueous and organic systems. While qualitative data confirms its excellent solvency, this guide highlights the need for more extensive quantitative solubility data in a wider array of organic solvents to fully leverage its potential in research and drug development. The provided experimental protocols offer a robust framework for generating this critical data, enabling scientists to make informed decisions in formulation development, reaction optimization, and other applications where precise solubility is paramount.

References

- 1. echemi.com [echemi.com]

- 2. Tetraethylene Glycol Monobutyl Ether CAS: 1559-34-8 Oilfield/Coatings/Plastics from China manufacturer - Tichem [tichemsolv.com]

- 3. Tetraethylene Glycol Monobutyl Ether 25L/1L CAS: 1559-34-8 - Butoxytetraglycol and 3 6 9 12-Tetraoxahexadecan-1-Ol [titanchem.en.made-in-china.com]

Thermal Stability of Tetraethylene Glycol Monobutyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal stability of tetraethylene glycol monobutyl ether. Due to a lack of specific publicly available data for this compound, this guide synthesizes information from related glycol ethers and outlines the standard methodologies for assessing thermal stability.

Introduction to Thermal Stability of Glycol Ethers

Tetraethylene glycol monobutyl ether, a member of the glycol ether family, is utilized in various industrial and pharmaceutical applications for its solvent and surfactant properties.[1] Understanding the thermal stability of this compound is critical for ensuring its safe handling, storage, and application, particularly in processes involving elevated temperatures. Thermal decomposition can lead to the generation of hazardous byproducts and compromise product integrity.[2][3] Glycol ethers, in general, are known to be thermally stable at typical operating temperatures but can undergo oxidative degradation at higher temperatures.[4]

Quantitative Data on Thermal Properties

| Parameter | Description | Typical Value (for related compounds) | Analytical Method |

| Decomposition Temperature (Td) | The temperature at which the chemical begins to decompose. Often defined as the temperature at which a certain percentage of mass loss occurs (e.g., Td5% for 5% mass loss). | Data not available for tetraethylene glycol monobutyl ether.[2][5][6] | Thermogravimetric Analysis (TGA) |

| Autoignition Temperature (AIT) | The lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external ignition source.[1][4] | 230 °C (for Ethylene Glycol Monobutyl Ether)[4] | ASTM E659 |

| Flash Point | The lowest temperature at which a liquid can form an ignitable mixture in air near the surface of the liquid. | 144.0 °C (closed cup) (for Triethylene Glycol Monobutyl Ether)[7] | Closed-Cup Flash Point Tester |

| Hazardous Decomposition Products | Chemical compounds released during thermal decomposition. | Carbon oxides (CO, CO2), aldehydes, ketones, and other organic acids.[2][4] | TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR) |

Experimental Protocols for Determining Thermal Stability

To assess the thermal stability of tetraethylene glycol monobutyl ether, standardized experimental protocols are employed. The primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9] This method is used to determine the decomposition temperature and to quantify mass loss due to volatilization or degradation.

Methodology:

-

Instrument Setup: A thermogravimetric analyzer is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) to simulate different atmospheric conditions.

-

Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of tetraethylene glycol monobutyl ether is placed in a sample pan (e.g., alumina (B75360) or platinum).

-

Heating Program: The sample is heated at a constant rate, typically 10-20 °C/min, over a specified temperature range (e.g., from ambient to 600 °C).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which specific percentages of mass loss occur.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic heat flow.

Methodology:

-

Instrument Setup: A differential scanning calorimeter is calibrated using standard materials with known melting points and enthalpies.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of tetraethylene glycol monobutyl ether is hermetically sealed in a sample pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, similar to TGA, with a constant heating rate.

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify exothermic peaks that may indicate decomposition.

Thermal Decomposition Pathway

The thermal degradation of glycol ethers in the presence of oxygen typically proceeds through a free-radical chain reaction. The process involves the formation of peroxides, which then decompose to form various smaller, often hazardous, molecules.

References

- 1. petrolube.com [petrolube.com]

- 2. recochem.com [recochem.com]

- 3. Triethylene glycol monobutyl ether | C10H22O4 | CID 8923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. koehlerinstrument.com [koehlerinstrument.com]

- 5. product.lottechem.com [product.lottechem.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. conservationphysics.org [conservationphysics.org]

- 8. mt.com [mt.com]

- 9. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

- 10. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

An In-depth Technical Guide on the Safety and Handling of 3,6,9,12-Tetraoxahexadecan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling procedures for 3,6,9,12-Tetraoxahexadecan-1-ol (CAS No. 1559-34-8), a colorless liquid belonging to the glycol ethers (E series) chemical class.[1] Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆O₅ | [1][2][3] |

| Molecular Weight | 250.33 g/mol | [1][3][4] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 334.6 °C at 760 mmHg | [3] |

| 189-194 °C at 0.17 Torr | [5] | |

| Density | 1.003 g/cm³ | [3][5] |

| Flash Point | 156.2 °C | [3] |

| Vapor Pressure | Relative vapor density (air = 1): 8.6 | [2] |

| Octanol/Water Partition Coefficient (logP) | 0.3 | [1] |

Toxicological Data and Hazard Identification

The available toxicological data for this compound is limited. No specific data on toxicity, persistence and degradability, bioaccumulative potential, or mobility in soil is currently available.[6] However, based on existing information, the substance presents the following hazards:

-

GHS Hazard Classification: Eye Irritant, Category 2.[1] The hazard statement associated with this classification is H319 (Causes serious eye irritation).[6]

-

Primary Hazards:

-

General Toxicity Profile of Similar Glycol Ethers: While specific data for this compound is lacking, similar high boiling ethylene (B1197577) glycol ethers have demonstrated low acute toxicity via oral, dermal, and inhalation exposure. However, sub-chronic oral studies in rats have indicated potential for histopathological liver changes and testicular toxicity at high doses.[1]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment. The following workflow outlines the key stages of handling, from preparation to disposal.

3.1. Precautionary Statements and Personal Protective Equipment (PPE)

The following precautionary statements and PPE are mandatory when handling this chemical:

| Precautionary Statement | Description |

| P264 | Wash hands thoroughly after handling.[6] |

| P280 | Wear protective gloves, protective clothing, eye protection, and face protection.[6] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[6] |

Recommended PPE:

-

Eye/Face Protection: Wear safety spectacles or chemical safety goggles.[2]

-

Hand Protection: Wear protective gloves.[2]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.

Experimental Protocols

Currently, there are no specific, publicly available, detailed experimental protocols for the use of this compound in research or drug development. Users should develop their own protocols based on the intended application, incorporating the safety and handling information provided in this guide.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6] |

| Skin Contact | Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[6] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Continue rinsing eyes during transport to the hospital.[6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6] |

Accidental Release Measures

In case of a spill, follow these procedures:

-

Containment: Collect the leaking liquid in sealable containers.[1][2]

-

Cleanup: Wash away the spilled liquid with plenty of water.[1][2]

Storage

Store the chemical in a well-ventilated place and keep the container tightly closed.[7]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry powder, alcohol-resistant foam, or carbon dioxide.[1]

-

Precautions: Do not use open flames in the vicinity of the chemical.[2]

This guide is intended to provide a summary of the available safety and handling information for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and a comprehensive risk assessment prior to use. Researchers, scientists, and drug development professionals are encouraged to consult the original sources and their institution's safety guidelines.

References

- 1. This compound | C12H26O5 | CID 73791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound, CAS No. 1559-34-8 - iChemical [ichemical.com]

- 4. This compound (CAS 1559-34-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound CAS#: 1559-34-8 [m.chemicalbook.com]

- 6. nextsds.com [nextsds.com]

- 7. buyat.ppg.com [buyat.ppg.com]

tetraethylene glycol monobutyl ether material safety data sheet

An In-depth Technical Guide to the Material Safety Data Sheet for Tetraethylene glycol monobutyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for tetraethylene glycol monobutyl ether (CAS No. 1559-34-8). The information is compiled and presented to meet the specific needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation, detailed experimental context, and visual representations of key safety protocols.

Chemical Identification and Physical Properties

Tetraethylene glycol monobutyl ether is a colorless liquid used as a solvent and surfactant in various industrial applications.[1] It is characterized by both hydrophilic and lipophilic properties, enabling it to dissolve a range of polar and non-polar substances.[1]

Table 1: Physical and Chemical Properties of Tetraethylene Glycol Monobutyl Ether

| Property | Value | Source |

| Molecular Formula | C12H26O5 | [1][2] |

| Molecular Weight | 250.33 g/mol | [1][2] |

| CAS Number | 1559-34-8 | [2] |

| Appearance | Colorless liquid | [3] |

| Density | 1.003 g/cm³ at 20°C | [2][4] |

| Boiling Point | 334.6°C at 760 mmHg | [2][4] |

| Melting Point | -33°C | [4] |

| Flash Point | 156.2°C | [2][4] |

| Vapor Pressure | 8.87 x 10⁻⁶ mmHg at 25°C | [2][4] |

| Solubility in Water | Miscible | [4] |

| logP (Octanol-Water Partition Coefficient) | 0.84520 | [2] |

| Refractive Index | 1.442 | [2] |

| Kinematic Viscosity | 13.9 mm²/s at 20°C | [4] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), tetraethylene glycol monobutyl ether is classified as causing serious eye irritation (Category 2).[4]

Table 2: GHS Classification

| Hazard Class | Category | Hazard Statement |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

Signal Word: Warning[4]

Hazard Pictogram:

Toxicological Data

Toxicological data is crucial for assessing the potential health effects of a substance. The following table summarizes the available acute toxicity data for tetraethylene glycol monobutyl ether.

Table 3: Acute Toxicity Data

| Route of Exposure | Species | Test | Value | Source |

| Oral | Rat | LD50 | 5,175 mg/kg |

No data was available for inhalation or dermal acute toxicity in the reviewed documents.

Summary of Toxicological Effects:

-

Eye Irritation: Causes serious eye irritation.[4]

-

Skin Irritation: The substance is considered to be a mild skin irritant.[3] Prolonged exposure may lead to temporary discomfort.[5]

-

Ingestion: Ingestion may cause abdominal discomfort, nausea, and vomiting.[6] It may also lead to aspiration pneumonitis if vomiting occurs.[3][4]

-

Central Nervous System: May produce central nervous system depression depending on the concentration and duration of exposure.[6]

-

Other: High doses in sub-chronic oral studies on rats have shown histopathological liver changes and testicular toxicity for similar glycol ethers.[3]

Experimental Protocols

While detailed experimental protocols are not typically included in standard safety data sheets, the following outlines the general methodologies used to obtain the cited toxicological data.

Acute Oral Toxicity (LD50):

-

Principle: The acute oral toxicity test provides information on the potential health hazards that may arise from a single, short-term oral exposure to a substance. The LD50 (Lethal Dose 50) is the statistically estimated dose of a chemical that is expected to cause death in 50% of a test animal population.

-

Methodology (General):

-

A group of laboratory animals (in this case, rats) is administered a single dose of the test substance by gavage.

-

Several dose levels are typically tested, with a control group receiving the vehicle only.

-

The animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.

-

The LD50 value is then calculated using appropriate statistical methods.

-

Eye Irritation:

-

Principle: This test evaluates the potential of a substance to cause irritation or damage to the eye.

-

Methodology (General):

-

A small amount of the test substance is instilled into one eye of a test animal (historically, rabbits were used). The other eye serves as a control.

-

The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of irritation, such as redness, swelling, and discharge.

-

The severity of the irritation is scored according to a standardized system.

-

Handling, Storage, and Emergency Procedures

Proper handling and storage are essential to minimize exposure and ensure safety. The following diagrams illustrate the recommended procedures.

Caption: Workflow for Safe Handling of Tetraethylene Glycol Monobutyl Ether.

Caption: Key Storage Conditions for Tetraethylene Glycol Monobutyl Ether.

Caption: Decision Tree for First Aid Procedures.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure.

Engineering Controls:

-

Handle in a well-ventilated place.[4]

-

Ensure eyewash stations and safety showers are readily available.[7]

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side shields or goggles.[4][8]

-

Skin Protection: Wear protective gloves (e.g., nitrile or neoprene).[9][10]

-

Respiratory Protection: In case of insufficient ventilation, use a suitable respirator.[4]

Caption: Hierarchy of Controls for Personal Protection.

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use water fog or fine spray, foam, carbon dioxide, or dry chemical extinguishers.[9]

-

Unsuitable Extinguishing Media: Do not use a forced water stream as it may spread the fire.[9]

-

Specific Hazards: Combustible liquid.[4] Containers may build up pressure if exposed to heat.[6]

Accidental Release:

-

Personal Precautions: Wear specified protective equipment.[6]

-

Environmental Precautions: Do not allow the substance to enter drains, sewers, or waterways.[6]

-

Containment and Cleanup: Soak up the material with an absorbent and place it in a chemical waste container.[6]

Stability and Reactivity

-

Reactivity: Reacts with strong oxidants.[4]

-

Chemical Stability: Stable under normal conditions.[11]

-

Conditions to Avoid: Avoid heat sources and prolonged exposure to air and light, as peroxides may form.[9][11]

-

Incompatible Materials: Strong acids, strong bases, and strong oxidizing agents.[9][10]

-

Hazardous Decomposition Products: Carbon monoxide and other oxides of carbon upon combustion.[9][11]

References

- 1. CAS 1559-34-8: Tetraethylene glycol monobutyl ether [cymitquimica.com]

- 2. tetraetylene glycol monobutyl ether | CAS#:1559-34-8 | Chemsrc [chemsrc.com]

- 3. Tetraethylene glycol butyl ether - Hazardous Agents | Haz-Map [haz-map.com]

- 4. echemi.com [echemi.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. dsusd-keenan.safeschoolssds.com [dsusd-keenan.safeschoolssds.com]

- 7. product.lottechem.com [product.lottechem.com]

- 8. carlroth.com [carlroth.com]

- 9. www1.mscdirect.com [www1.mscdirect.com]

- 10. easternct.edu [easternct.edu]

- 11. ark-chem.co.jp [ark-chem.co.jp]

synonyms for 3,6,9,12-Tetraoxahexadecan-1-OL

An In-Depth Technical Guide to 3,6,9,12-Tetraoxahexadecan-1-ol and its Applications in Drug Development

This guide provides a comprehensive overview of this compound, a tetraethylene glycol derivative, for researchers, scientists, and professionals in drug development. It covers the compound's fundamental properties, synonyms for identification, its significant role as a linker in bioconjugation, and its application in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

Compound Identification and Synonyms

This compound is a chemical compound with a variety of synonyms used across different databases and suppliers. Accurate identification is crucial for sourcing and regulatory purposes.

Systematic Name: 2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethanol[1][2]

CAS Number: 1559-34-8

Common Synonyms:

-

Butyltetraglycol[1]

-

Butoxytetraethylene glycol[1]

-

Tetraethylene glycol butyl ether[3]

-

Butycenol 40[3]

-

Butysenol 40[3]

-

UNII-3GZ8B1U6WY[1]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound. These properties are essential for its application as a solvent, surfactant, and in the formulation of more complex molecules.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₆O₅ | [1] |

| Molecular Weight | 250.33 g/mol | [1] |

| Appearance | Colorless Liquid | [] |

| Melting Point | -33 °C | [1][] |

| Boiling Point | 334.6 °C at 760 mmHg | [] |

| Density | 1.003 g/cm³ | [] |

| Water Solubility | Miscible | [1][] |

| LogP (Octanol/Water) | -0.26 | [1] |

| Vapor Pressure | 0.015 Pa at 25°C | [5] |

Role in Drug Development: The PEG Linker

While this compound itself is primarily a solvent, its core structure—tetraethylene glycol—is fundamental to its role in drug development. As a polyethylene (B3416737) glycol (PEG) derivative, it serves as a hydrophilic and flexible linker.[6] PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics by:

-

Increasing Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of hydrophobic drugs.[6][7]

-

Prolonging Circulation Half-Life: The increased size of the PEGylated molecule reduces its clearance by the kidneys.[6]

-

Reducing Immunogenicity: The PEG chain can shield the therapeutic molecule from the immune system.[6][7]

-

Enhancing Stability: PEG can protect the attached molecule from enzymatic degradation.[6][7]

Experimental Protocols: Application in Bioconjugation

The true utility of this compound in drug development is realized when it is functionalized with reactive groups to act as a linker. Below are detailed, representative protocols for conjugating functionalized tetraethylene glycol (PEG4) linkers to proteins.

Protocol 1: Amine-Reactive PEGylation using a PEG4-NHS Ester

This protocol describes the conjugation of a tetraethylene glycol linker activated with an N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine (B10760008) residues) on a protein.[8]

Materials:

-

Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

PEG4-NHS Ester (functionalized derivative of this compound)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography or dialysis)[8]

Methodology:

-

Protein Preparation: Ensure the protein is dissolved in a buffer free of primary amines, as these will compete with the reaction.

-

PEG4-NHS Ester Preparation: Immediately before use, dissolve the PEG4-NHS ester in a small volume of anhydrous DMF or DMSO to create a concentrated stock solution. NHS esters are susceptible to hydrolysis and should be prepared fresh.[8]

-

Conjugation Reaction: Slowly add a 5 to 20-fold molar excess of the dissolved PEG4-NHS ester to the protein solution. The optimal ratio should be determined empirically.

-

Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C overnight.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes to ensure any unreacted PEG4-NHS ester is hydrolyzed.[6]

-

Purification: Remove excess PEG linker and unreacted reagents using size-exclusion chromatography or dialysis to obtain the purified PEGylated protein.

-

Characterization: Analyze the final conjugate using techniques like SDS-PAGE, HPLC, or mass spectrometry to confirm successful conjugation and determine the degree of PEGylation.[7]

Protocol 2: Thiol-Reactive PEGylation using a PEG4-Maleimide

This protocol provides a more site-specific conjugation method by targeting free cysteine residues on a protein with a maleimide-functionalized tetraethylene glycol linker.[8]

Materials:

-

Protein with at least one free cysteine residue (in a buffer like PBS, pH 6.5-7.5)

-

Reducing agent (if cysteines are in disulfide bonds, e.g., TCEP)

-

PEG4-Maleimide

-

Quenching solution (e.g., free cysteine or β-mercaptoethanol)

-

Purification system

Methodology:

-

Protein Preparation: If necessary, reduce disulfide bonds by treating the protein with a reducing agent like TCEP. It is critical to remove the reducing agent before adding the PEG4-Maleimide.

-

PEG4-Maleimide Preparation: Dissolve the PEG4-Maleimide in the reaction buffer immediately prior to use.

-

Conjugation Reaction: Add a 10 to 50-fold molar excess of the PEG4-Maleimide to the protein solution.[1]

-

Incubation: Incubate the mixture at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching: Quench the reaction by adding a free thiol (e.g., cysteine) to react with any excess PEG4-Maleimide.[8]

-

Purification: Purify the conjugate to remove unreacted materials.

-

Characterization: Characterize the purified conjugate to assess the degree and site of PEGylation.

Application in PROTACs: A Signaling Pathway Workflow

A key application for PEG linkers like derivatives of this compound is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule with a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[9] The PROTAC's function is not to inhibit but to induce the degradation of the target protein via the cell's own ubiquitin-proteasome system.[9]

The diagram below illustrates the catalytic mechanism of action for a PROTAC, a process in which the PEG linker plays a crucial role by providing the necessary length and flexibility to facilitate the formation of a key ternary complex.

Caption: Workflow of PROTAC-mediated protein degradation.

This workflow demonstrates how the PROTAC catalytically brings the target protein and the E3 ligase together, leading to the target's ubiquitination and subsequent destruction by the proteasome. The linker's properties are critical for the stability and efficiency of the ternary complex formation.[10][11]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C12H26O5 | CID 73791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1559-34-8: Tetraethylene glycol monobutyl ether [cymitquimica.com]

- 5. This compound CAS#: 1559-34-8 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. precisepeg.com [precisepeg.com]

- 8. benchchem.com [benchchem.com]

- 9. scienceopen.com [scienceopen.com]

- 10. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to Sourcing and Quality Control of High-Purity Tetraethylene Glycol Monobutyl Ether for Scientific Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial sources for high-purity tetraethylene glycol monobutyl ether (TEGMBE), its key quality attributes, and detailed methodologies for its analysis and purification. This document is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing high-purity TEGMBE for their specific applications.

Commercial Sources and Purity Grades

High-purity tetraethylene glycol monobutyl ether (CAS No. 1559-34-8) is available from a variety of chemical suppliers who specialize in materials for research, pharmaceutical, and industrial applications. While many suppliers offer technical grade TEGMBE, sourcing high-purity grades, often exceeding 99%, requires careful supplier selection.

Key suppliers who indicate the availability of high-purity TEGMBE, often accompanied by a Certificate of Analysis (CoA), include:

-

Simson Pharma Limited: A manufacturer and exporter of specialty chemicals, including TEGMBE, who states that their products are accompanied by a Certificate of Analysis.[1]

-

CymitQuimica: A supplier of a wide range of chemicals for laboratory use, listing tetraethylene glycol monobutyl ether in their catalog.

-

Connection Chemical, LP: A distributor of various chemicals, including tetraethylene glycol and its derivatives, for diverse industrial and pharmaceutical applications.

It is crucial for researchers to request a batch-specific Certificate of Analysis from the supplier to verify the purity and impurity profile before purchase. The CoA will provide critical quantitative data for quality assessment.

Quantitative Data Summary

The following tables summarize the typical physical and chemical properties of high-purity tetraethylene glycol monobutyl ether, compiled from various technical data sheets and safety data sheets.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 1559-34-8 |

| Molecular Formula | C12H26O5 |

| Molecular Weight | 250.33 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 334.6 °C at 760 mmHg |

| Melting Point | -33 °C |

| Flash Point | 156.2 °C (closed cup) |

| Density | 1.003 g/cm³ at 20 °C |

| Viscosity | 13.9 mm²/s at 20 °C |

| Solubility | Miscible in water |

Table 2: Representative Certificate of Analysis Specifications for High-Purity TEGMBE

| Parameter | Specification | Analytical Method |

| Purity (Assay) | ≥ 99.0% | Gas Chromatography (GC) |

| Water Content | ≤ 0.1% | Karl Fischer Titration |

| Acidity (as Acetic Acid) | ≤ 0.01% | Titration |

| Refractive Index (at 20°C) | 1.444 - 1.446 | Refractometry |

| Identity | Conforms to structure | IR Spectroscopy, NMR Spectroscopy |

Experimental Protocols